2-Bromo-4,6-dinitrobenzonitrile
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Overview
Description
2-Bromo-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2BrN3O4 It is a derivative of benzonitrile, substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dinitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of bromobenzene followed by the introduction of a nitrile group. The nitration step involves treating bromobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions. The resulting product is then subjected to a cyanation reaction to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives depending on the extent of oxidation.
Reduction: Amino derivatives are the primary products.
Substitution: The products depend on the nucleophile used, resulting in different substituted benzonitriles.
Scientific Research Applications
2-Bromo-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that may affect biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dinitroaniline: Similar in structure but with an amino group instead of a nitrile group.
2-Bromo-4,6-dinitrophenol: Contains a hydroxyl group instead of a nitrile group.
2-Bromo-4,6-dinitrotoluene: Contains a methyl group instead of a nitrile group.
Properties
CAS No. |
62827-44-5 |
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Molecular Formula |
C7H2BrN3O4 |
Molecular Weight |
272.01 g/mol |
IUPAC Name |
2-bromo-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C7H2BrN3O4/c8-6-1-4(10(12)13)2-7(11(14)15)5(6)3-9/h1-2H |
InChI Key |
GYLDDTVGMZDDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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